molecular formula C21H25FN2O3S B2425605 N-{1-[2-(4-fluorophenoxy)ethyl]piperidin-4-yl}-2-phenylethene-1-sulfonamide CAS No. 1384815-19-3

N-{1-[2-(4-fluorophenoxy)ethyl]piperidin-4-yl}-2-phenylethene-1-sulfonamide

Cat. No.: B2425605
CAS No.: 1384815-19-3
M. Wt: 404.5
InChI Key: ZCQYRWDVBYYRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[2-(4-fluorophenoxy)ethyl]piperidin-4-yl}-2-phenylethene-1-sulfonamide is a useful research compound. Its molecular formula is C21H25FN2O3S and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-[2-(4-fluorophenoxy)ethyl]piperidin-4-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c22-19-6-8-21(9-7-19)27-16-15-24-13-10-20(11-14-24)23-28(25,26)17-12-18-4-2-1-3-5-18/h1-9,12,17,20,23H,10-11,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQYRWDVBYYRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C=CC2=CC=CC=C2)CCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[2-(4-fluorophenoxy)ethyl]piperidin-4-yl}-2-phenylethene-1-sulfonamide is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a 4-fluorophenoxyethyl group and a phenylethene sulfonamide moiety. Its structural complexity contributes to its diverse biological interactions.

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms:

  • Calcium Channel Modulation : Studies have shown that related piperidine derivatives can inhibit T-type calcium channels, which are involved in various cardiovascular functions. This inhibition can lead to reduced blood pressure without causing reflex tachycardia, a common side effect associated with traditional calcium channel blockers .
  • Serotonin Reuptake Inhibition : Compounds in the same chemical class have been evaluated for their potential as selective serotonin reuptake inhibitors (SSRIs). These compounds showed varying degrees of affinity for the serotonin transporter (SERT), suggesting that modifications in their structure could enhance their efficacy as antidepressants while potentially reducing side effects like sexual dysfunction .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of related compounds:

Compound NameActivityMechanismReference
N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamideBlood pressure reductionInhibition of T-type Ca2+^{2+} channels
1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazineSSRI activitySERT binding
1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)-piperazineSSRI activitySERT binding

Case Study 1: Cardiovascular Effects

In a pharmacological evaluation, a derivative closely related to this compound was administered to spontaneously hypertensive rats. The results demonstrated a significant decrease in systolic blood pressure without inducing reflex tachycardia, highlighting its potential as a therapeutic agent for hypertension .

Case Study 2: Antidepressant Potential

Another study synthesized several piperazine derivatives based on the structure of this compound and assessed their binding affinity at SERT. The findings indicated that these compounds exhibited micromolar affinities, suggesting they could serve as SSRIs with improved profiles over existing medications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.